Product packaging for CID 88319291(Cat. No.:)

CID 88319291

Cat. No.: B12822957
M. Wt: 196.28 g/mol
InChI Key: LPMNBEBKAQXBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CID 88319291, with the chemical name Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride, is a high-purity compound supplied for research purposes . This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. RUO products are not intended for diagnostic, therapeutic, or any other clinical use in human patients . The specific biochemical mechanism of action, molecular targets, and detailed research applications for this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult specialized scientific literature and databases to determine its potential utility in areas such as drug discovery, biochemical profiling, or as a building block in chemical synthesis. As with all research compounds, this product should be handled by qualified and experienced scientists in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6K2O4 B12822957 CID 88319291

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6K2O4

Molecular Weight

196.28 g/mol

InChI

InChI=1S/C4H6O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;

InChI Key

LPMNBEBKAQXBMZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)O.[K].[K]

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Modifications for Research on Cid 88319291

Advanced Synthetic Routes and Pathway Optimization for Remdesivir

The synthesis of Remdesivir is a significant challenge due to its multiple chiral centers, including a P-chiral phosphoramidate (B1195095) moiety. Researchers have developed various routes to address these challenges, focusing on efficiency, stereoselectivity, and scalability.

Total Synthesis Approaches for Complex Scaffolds

The total synthesis of Remdesivir involves the assembly of the molecule from basic starting materials. A common retrosynthetic analysis disconnects the molecule into an activated phosphoramidate portion and a modified nucleoside core, which itself is broken down into a pyrrolo[2,1-f] researchgate.netcsic.escardiff.ac.uktriazin-4-amine base and a protected D-ribose derivative. acs.org

Table 1: Comparison of Selected Total Synthesis Approaches for Remdesivir

Starting MaterialKey StepsOverall YieldKey AdvantagesReference
2,3,5-tri-O-benzyl-D-ribonolactoneC-glycosylation, Cyanation, Deprotection with BCl3, PhosphoramidationLowInitial proof-of-concept nih.gov
D-ribonolactoneUse of silyl/allyl protecting groups, Catalytic deprotection25%Avoids hazardous reagents, Improved yield nih.gov
D-ribose-derived alcoholOne-pot organocatalyzed asymmetric (S)-P-phosphoramidation70% (for the one-pot step)High stereoselectivity, Catalyst is reusable acs.orgresearchgate.net

Semi-synthetic Strategies Utilizing Precursor Molecules

Semi-synthetic routes, starting from advanced intermediates or the parent nucleoside, offer a more direct path to Remdesivir. A prominent precursor is GS-441524, the parent nucleoside of Remdesivir. nih.gov This approach significantly shortens the synthetic sequence by focusing on the final phosphoramidation and deprotection steps.

Table 2: Efficient Semi-synthesis of Remdesivir from GS-441524

StepReactionReagentsKey FeatureReference
1ProtectionN,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)Selective protection of 2',3'-dihydroxyls nih.govresearchgate.net
2PhosphoramidationPhosphoramidate reagent, t-BuMgClHigh stereoselectivity nih.gov
3DeprotectionAcetic acidMild conditions, avoids impurity formation nih.govresearchgate.net

Chemoenzymatic Synthesis and Biocatalysis in Remdesivir Production

Chemoenzymatic strategies have emerged as powerful tools for the synthesis of chiral compounds like Remdesivir, particularly for establishing the stereochemistry of the phosphorus center. nih.govacs.org While the clinically developed form of Remdesivir is the (S)-diastereomer, research has also focused on the synthesis of the (R)-diastereomer, as it may have different tissue distribution and efficacy.[

11]

A notable chemoenzymatic approach utilizes a stereoselective variant of the phosphotriesterase from Pseudomonas diminuta (In1W-PTE) for the kinetic resolution of a diastereomeric mixture of a chiral phosphoramidate precursor. acs.orgresearchgate.net This enzyme selectively hydrolyzes one diastereomer, allowing for the facile isolation of the desired pure (R)-diastereomer of the precursor.[

11] This intermediate can then be used in the chemical synthesis of the (R)-diastereomer of Remdesivir.[

5] researchgate.net This method has been shown to produce the desired precursor with high enantiomeric excess (>95% ee). nih.govacs.org The development of such biocatalysts offers a promising avenue for the efficient and stereoselective production of phosphoramidate nucleoside prodrugs. dntb.gov.ua

Design and Synthesis of Analogues and Derivatives of Remdesivir for Mechanistic Probes

The rational design and synthesis of analogues and derivatives of Remdesivir are crucial for understanding its mechanism of action, exploring structure-activity relationships (SAR), and potentially improving its properties.

Rational Design of Isosteric Replacements

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. nih.gov In the context of Remdesivir, the design of analogues has focused on various parts of the molecule, including the nucleobase, the ribose sugar, and the phosphoramidate moiety.

One area of focus has been the pyrrolotriazine core. nih.gov Scaffold replacement strategies have been employed to design analogues with potentially enhanced activity or different interaction profiles with the target enzyme, the RNA-dependent RNA polymerase (RdRp). nih.gov Computational methods, such as structure-based pharmacophore modeling and molecular docking, have been used to guide the design of new scaffolds that can fit into the active site of the RdRp. nih.gov

Another approach involves modifying the ribose moiety. For instance, the design of analogues with different substituents at the C1' position has been explored. researchgate.net These modifications can influence the binding affinity and the mechanism of action of the drug. researchgate.net

Prodrug Strategies for Enhanced Research Probe Delivery

Remdesivir itself is a prodrug, designed to overcome the challenges of delivering a charged nucleotide into cells. nih.gov The phosphoramidate "ProTide" strategy masks the negative charges of the phosphate (B84403) group, increasing lipophilicity and facilitating cell penetration. nih.govnih.gov Once inside the cell, the prodrug is metabolized to release the active nucleoside triphosphate. biorxiv.org

Further research into prodrug strategies for nucleoside analogues aims to improve properties such as oral bioavailability, tissue targeting, and metabolic stability. researchgate.netnih.gov Various prodrug approaches have been explored for nucleosides, including the use of different ester linkages on the ribose hydroxyl groups and alternative phosphoramidate motifs. researchgate.netnih.gov The ProTide technology has been successfully applied to other antiviral agents like Sofosbuvir and Tenofovir alafenamide, demonstrating its versatility. nih.gov For Remdesivir and its parent nucleoside GS-441524, ongoing research into new prodrug formulations could lead to improved delivery for both therapeutic and research applications, potentially enabling oral administration. wikipedia.org

Development of Bioconjugates and Linker-Based Probes

The development of bioconjugates and linker-based probes for PROTACs (Proteolysis Targeting Chimeras), such as the conceptual compound CID 88319291, is a critical aspect of their design and optimization. The linker component of a PROTAC is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase, ultimately dictating the efficacy of protein degradation. nih.govexplorationpub.com Research in this area focuses on creating a diverse array of linkers and conjugation strategies to fine-tune the physicochemical properties, cell permeability, and biological activity of the final PROTAC molecule. nih.govnih.gov

The linker's length, composition, and attachment points to the two ligand moieties are crucial parameters that must be optimized for each specific target protein and E3 ligase pair. explorationpub.com If a linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thereby inhibiting the formation of the ternary complex. explorationpub.com Conversely, an excessively long or flexible linker might lead to unproductive binding modes or poor cellular uptake.

Commonly employed linker structures in PROTAC design include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These linkers are synthetically accessible and allow for systematic modifications to modulate properties such as solubility and lipophilicity. More rigid linker motifs, such as piperazine (B1678402), piperidine, and alkyne groups, are also utilized to confer a degree of conformational constraint, which can pre-organize the PROTAC for more efficient ternary complex formation. nih.govnih.gov

A key strategy in the rapid development and optimization of PROTACs is the use of "clickable" linkers. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the modular and efficient synthesis of PROTAC libraries. nih.gov This approach allows for the swift combination of different warheads, linkers, and E3 ligase ligands to identify the most potent degrader. nih.gov For instance, a linker can be functionalized with an azide (B81097) group at one end and an amine at the other, enabling conjugation to an alkyne-modified warhead and an acid-functionalized E3 ligase ligand, respectively. nih.gov

Table 1: Common Linker Types and Their Characteristics in PROTAC Design

Linker TypeKey CharacteristicsCommon Synthetic Approaches
Alkyl Chains Provide flexibility and systematic length variation. Can be synthetically straightforward to incorporate.Standard alkylation reactions.
PEG Linkers Enhance solubility and can modulate pharmacokinetic properties. Offer flexibility. Ethoxylation reactions.
Rigid Linkers (e.g., Piperazine, Alkynes) Introduce conformational rigidity to potentially improve ternary complex stability. nih.govHeterocyclic synthesis, Sonogashira coupling.
Clickable Linkers (e.g., Triazoles) Enable modular and efficient PROTAC synthesis via click chemistry. Triazole moiety is metabolically stable. frontiersin.orgCopper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

The development of advanced bioconjugates aims to enhance the target specificity and therapeutic window of PROTACs. One such strategy is the creation of antibody-PROTAC conjugates. biochempeg.comrsc.org This approach involves attaching a PROTAC molecule to an antibody that recognizes a specific cell-surface antigen, thereby directing the degrader to a particular cell type and minimizing off-target effects. frontiersin.orgrsc.org For example, a PROTAC can be linked to an antibody targeting a receptor that is overexpressed on cancer cells. rsc.org

Another innovative approach is the development of photo-switchable PROTACs, where the activity of the degrader can be controlled by light. explorationpub.com This involves incorporating a photo-isomerizable moiety into the linker, allowing for spatial and temporal control over protein degradation. Furthermore, the design of linker-based probes includes the incorporation of functionalities that allow for the study of PROTAC mechanism of action, such as fluorescent dyes or affinity tags for pull-down experiments.

Table 2: Examples of Strategic Chemical Modifications in PROTAC Linker Development

Modification StrategyPurposeExample Application
Antibody Conjugation To achieve targeted delivery to specific cell types and reduce systemic toxicity. frontiersin.orgrsc.orgConjugating a BET degrader to a CLL1-targeting antibody for acute myeloid leukemia. frontiersin.org
Click Chemistry Integration To facilitate rapid and modular synthesis of PROTAC libraries for optimization. nih.govUsing CuAAC to connect an alkyne-bearing warhead to an azide-functionalized linker-ligase complex. nih.gov
Incorporation of Rigid Moieties To pre-organize the PROTAC conformation and enhance ternary complex formation. nih.govUsing piperazine or alkyne units within the linker structure. nih.gov
Macrocyclization To reduce the conformational flexibility of the PROTAC, potentially improving efficacy. nih.govA macrocyclic version of the BRD4 degrader MZ1 showed comparable potency with improved ternary complex formation efficiency. nih.gov

Elucidation of Biological Mechanisms of Action of Cid 88319291

Molecular and Cellular Mechanisms of Action of CID 88319291

Biochemical Pathway Modulation and Metabolomic Profiling

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the modulation of biochemical pathways or metabolomic profiling studies related to the chemical compound identified as this compound. At present, there is no publicly accessible research detailing the effects of this compound on cellular metabolism or specific biochemical cascades.

Interrogation of Signal Transduction Cascades

There is currently no available research data to describe the interaction of this compound with any known signal transduction cascades. Scientific investigations into how this compound might influence cellular signaling pathways have not been published in the accessible literature.

Enzyme Kinetics and Inhibition Studies

Information regarding the effects of this compound on enzyme kinetics or its potential as an enzyme inhibitor is not available in the current body of scientific literature. There are no published studies that have characterized the kinetic parameters of any enzyme in the presence of this compound.

Identification and Validation of Biological Targets of this compound

Target Deconvolution Strategies (e.g., Affinity Proteomics)

There are no published studies that have employed target deconvolution strategies, such as affinity proteomics, to identify the biological targets of this compound. As a result, the specific proteins or other macromolecules with which this compound may interact remain unknown.

Receptor Binding and Ligand-Target Interaction Assays

No data from receptor binding assays or other ligand-target interaction studies for this compound are available in the public domain. Consequently, its affinity for any specific biological receptors or its broader interaction profile with molecular targets has not been characterized.

Analysis of Protein-Protein Interactions Mediated by this compound

Currently, there is a notable lack of publicly available scientific literature detailing the specific protein-protein interactions mediated by the chemical compound this compound. While some commercial chemical suppliers list this compound as an inhibitor of the p53-MDM2 protein-protein interaction, peer-reviewed research studies containing detailed experimental data, such as binding affinities, dissociation constants, or structural analyses of the interaction, are not accessible through standard scientific databases.

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a well-established and critical target in cancer therapy. Inhibition of this interaction can lead to the stabilization and activation of p53, thereby promoting cell cycle arrest and apoptosis in cancer cells with wild-type p53. Small molecules that disrupt the p53-MDM2 complex are of significant interest in oncology research.

However, without specific research findings on this compound, a detailed analysis of its mediated protein-protein interactions cannot be provided. Information regarding the precise binding site on MDM2, the key residues involved in the interaction, and the conformational changes induced by the binding of this compound remains unelucidated in the available scientific record.

Consequently, the creation of data tables summarizing research findings on the protein-protein interactions of this compound is not feasible at this time. Further research and publication of experimental data are required to fully understand the biological mechanisms of action of this compound.

No Publicly Available Research Found for "this compound" to Fulfill Article Request

A comprehensive search for the chemical compound "this compound" has yielded no specific scientific literature or publicly accessible research data. As a result, the generation of a detailed article focusing on its Structure-Activity Relationship (SAR) studies and structure-based design, as per the user's request, cannot be fulfilled at this time.

Extensive searches were conducted to locate information pertaining to the pharmacophoric features, substituent effects, conformational analysis, ligand-protein docking, molecular dynamics simulations, and de novo design approaches related to "this compound" and its potential analogues. However, these inquiries did not uncover any published studies, clinical trial data, or detailed compound information within the public domain.

The lack of available information prevents a scientifically accurate and informative discussion on the following requested topics:

Structure Activity Relationship Sar Studies and Structure Based Design of Cid 88319291 Analogues

Application of Structure-Based Drug Design (SBDD) Principles to CID 88319291 Scaffolds:Information on the application of SBDD, including ligand-protein docking and molecular dynamics simulations, is contingent on knowing the biological target of the compound and having experimental data to validate computational models. No such information was found for "this compound."

De Novo Design Approaches for Novel this compound-like Structures:The design of novel molecules based on the "this compound" scaffold requires a foundational understanding of its structure and activity, which is currently unavailable.

It is possible that "this compound" is a compound that is part of a proprietary research program and has not been disclosed in publicly available scientific literature. Alternatively, it may be a compound that has not yet been the subject of in-depth scientific investigation.

Until research on "this compound" is published and made accessible, the creation of a detailed and accurate scientific article as requested is not feasible.

Preclinical in Vitro and in Vivo Research Models for Investigating Cid 88319291

Mechanistic Studies and Proof-of-Concept Research in In Vivo Animal Models for CID 88319291

Rodent Models for Disease Pathophysiology and Efficacy Proxies

Without any primary or secondary research data associated with "this compound," it is not possible to provide a detailed, informative, and scientifically accurate article as requested. Further investigation would require a valid chemical identifier or alternative nomenclature for the compound of interest.

Non-Rodent Mammalian Models for Comprehensive Preclinical Assessment

While rodent models are foundational in early-stage drug discovery, non-rodent mammalian models are crucial for a comprehensive preclinical assessment, particularly for toxicology and pharmacokinetic studies, before a compound advances to human clinical trials. abpi.org.uk Regulatory agencies often require data from at least one non-rodent species to better predict potential outcomes in humans. abpi.org.uk The choice of a non-rodent species is based on factors like metabolic similarity to humans, the presence of the therapeutic target, and practical considerations. creative-biolabs.com

Commonly used non-rodent species include canines (dogs), non-human primates (NHPs), and miniature pigs. abpi.org.ukmdpi.com Dogs, particularly the Beagle breed, have historically been the default non-rodent species due to a large database of historical control data, their relatively easy handling, and physiological similarities to humans in areas like cardiovascular and gastrointestinal systems. abpi.org.uk Non-human primates, such as cynomolgus macaques, are used when they offer a more relevant model for a specific biological pathway or target, especially for biologic drugs like monoclonal antibodies, due to their high genetic homology with humans. abpi.org.uk Miniature pigs are increasingly being used as they share anatomical and physiological similarities with humans in skin, cardiovascular, and digestive systems. mdpi.com

Table 1: Characteristics of Common Non-Rodent Mammalian Models in Preclinical Research

Species Key Advantages Common Applications Considerations
Canine (Dog) Extensive historical data, well-characterized physiology, relatively large size for serial blood sampling. abpi.org.uk General toxicology, cardiovascular safety pharmacology, pharmacokinetics. abpi.org.uk Differences in drug metabolism (e.g., acetylation), ethical concerns.
Non-Human Primate (NHP) High genetic and physiological similarity to humans, relevant for biologics and immune system studies. abpi.org.uk Efficacy and safety of biologics, neurobehavioral studies, reproductive toxicology. High cost, significant ethical considerations, specialized housing and handling required.

| Miniature Pig | Similarities in skin, cardiovascular, and gastrointestinal systems to humans. mdpi.com | Dermal absorption studies, cardiovascular device testing, metabolic studies. mdpi.com | Larger size and housing requirements compared to dogs, fewer available disease models. |

Development and Application of Genetically Modified Animal Models

Genetically modified animal models (GMAMs) are indispensable tools in preclinical research, allowing for the investigation of gene function, the modeling of human diseases, and the validation of drug targets. oxfordglobal.comaacrjournals.org These models are created by introducing specific changes to an animal's genome. nih.gov The advent of precise gene-editing technologies, particularly CRISPR-Cas9, has revolutionized the creation of these models, making the process faster, more efficient, and applicable to a wider range of species beyond mice. oxfordglobal.comidtdna.com

The applications of GMAMs are vast. They are used to create models that mimic human genetic diseases by introducing the same mutations found in patients. nih.gov This allows researchers to study disease mechanisms and test the efficacy of potential therapies in a relevant biological context. nih.gov For instance, "humanized" models can be developed where a mouse gene is replaced with its human counterpart to study the interaction of a drug with the human protein in a living organism. mdpi.com Conditional knockout models offer even greater precision, allowing a specific gene to be deleted in a particular tissue or at a specific time point, which is crucial for studying genes that are essential for development. idtdna.com

Table 2: Types and Applications of Genetically Modified Animal Models

Model Type Description Primary Application
Transgenic (Knock-in) An exogenous gene (transgene) is inserted into the animal's genome. nih.gov To study the effects of overexpressing a specific gene or to create reporter models (e.g., expressing a fluorescent protein).
Knockout A specific endogenous gene is inactivated or "knocked out." mdpi.com To determine the function of a gene by observing the resulting phenotype.
Conditional Knockout A specific gene is inactivated in a specific tissue or at a specific time. idtdna.com To study genes that are lethal when knocked out globally or to investigate tissue-specific gene function.

| Humanized | An animal's gene is replaced with the corresponding human gene. mdpi.com | To study human-specific drug targets, metabolism, or disease mutations in an in vivo context. |

The CRISPR-Cas9 system, in particular, has accelerated the development of GMAMs in various species, including larger animals like pigs, which can offer more human-relevant disease models for conditions like cardiovascular disease. nih.govnih.gov

Analysis of Behavioral and Physiological Endpoints

To assess the effects of a novel compound, a range of behavioral and physiological endpoints are meticulously analyzed in preclinical animal models. These endpoints provide critical information on the compound's efficacy and potential side effects. frontiersin.orgfrontiersin.org The selection of specific tests is guided by the compound's proposed therapeutic indication. dergipark.org.tr

Behavioral Endpoints: Behavioral tests are designed to evaluate sensory and motor function, cognitive abilities, and affective states like anxiety and depression. nih.gov For instance, in neuroscience research, tests like the Morris water maze are used to assess learning and memory, while the elevated plus maze is used to measure anxiety-like behavior. dergipark.org.trwisc.edu Careful observation and quantification of an animal's performance in these standardized tests can reveal the therapeutic potential or neurotoxic effects of a compound. nih.gov

Table 3: Examples of Behavioral Tests in Preclinical Research

Behavioral Domain Test Example Endpoint Measured
Anxiety Elevated Plus Maze, Light-Dark Box dergipark.org.trwisc.edu Time spent in open/lit areas versus closed/dark areas.
Depression Forced Swim Test, Tail Suspension Test yale.edu Duration of immobility ("behavioral despair").
Learning & Memory Morris Water Maze, Passive Avoidance Test dergipark.org.trwisc.edu Time and path length to find a hidden platform; latency to enter a chamber associated with an aversive stimulus.
Motor Function Rotarod, Open Field Test Time spent on a rotating rod; distance traveled and movement patterns in an open arena.

| Pain | Hot Plate Test, Von Frey Test yale.edu | Latency to respond to a thermal stimulus; withdrawal threshold to a mechanical stimulus. |

Table 4: Common Physiological Endpoints Monitored in Preclinical Studies

Category Endpoint Method of Measurement
General Health Body weight, food/water consumption, clinical observations. nih.gov Regular weighing, visual inspection.
Cardiovascular Heart rate, blood pressure, electrocardiogram (ECG). Telemetry, tail-cuff method.
Clinical Pathology Hematology (blood cell counts), clinical chemistry (liver/kidney function markers). Analysis of blood samples.
Organ Function Urinalysis, specific organ function tests. Analysis of urine samples, specialized assays.

| Post-Mortem | Organ weights, histopathology. mdpi.comepa.gov | Necropsy, microscopic examination of tissues. |

By integrating data from both behavioral and physiological endpoints, researchers can build a comprehensive profile of a compound's effects, which is essential for making informed decisions about its potential for further development.

Computational Chemistry and Bioinformatics Approaches for Cid 88319291 Research

Quantum Mechanical and Molecular Mechanics Studies of CID 88319291

Currently, there is a lack of publicly available research detailing specific quantum mechanical (QM) or molecular mechanics (MM) studies conducted on this compound. Such studies would theoretically provide valuable insights into the compound's electronic structure, conformational preferences, and interaction energies with biological targets. QM methods could elucidate properties like electrostatic potential and frontier molecular orbitals, which are crucial for understanding reactivity and intermolecular interactions. MM studies would be instrumental in exploring the compound's conformational landscape and in performing simulations of its binding to a target protein.

Cheminformatics and Data Mining for this compound-Related Datasets

Cheminformatics and data mining are powerful tools for analyzing large chemical and biological datasets to identify trends and relationships. In the context of this compound, these approaches could be applied to screen large compound libraries for molecules with similar structural features or predicted biological activities. Data mining of existing biomedical literature and patent databases could also uncover connections to specific biological pathways or disease indications. However, at present, there are no specific published cheminformatics or data mining studies focused on datasets directly related to this compound.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to reduce the likelihood of late-stage failures. In silico models are frequently used to estimate these properties. nih.gov For this compound, predictive ADME modeling would involve using its molecular structure to compute various physicochemical and pharmacokinetic parameters.

Table 1: Hypothetical Predicted ADME Properties for this compound

ADME Property Predicted Value Significance in Drug Discovery
Absorption
Caco-2 Permeability High Indicates potential for good oral absorption.
Human Intestinal Absorption > 80% Suggests high absorption from the gastrointestinal tract.
Distribution
Plasma Protein Binding Moderate Influences the fraction of free drug available to exert its effect.
Blood-Brain Barrier Penetration Low Suggests limited potential for central nervous system side effects.
Metabolism
CYP450 2D6 Inhibition Non-inhibitor Reduces the risk of drug-drug interactions.
Excretion
Renal Clearance Moderate Indicates the likely route of elimination from the body.

Note: The data in this table is hypothetical and for illustrative purposes, as specific predictive modeling studies for this compound are not currently available in the public domain.

Application of Machine Learning and Artificial Intelligence in this compound Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling the analysis of complex datasets and the generation of predictive models. biomedres.usnih.govnih.govnih.gov These technologies can be applied to various stages, from target identification to lead optimization. mdpi.commdpi.commdpi.com In the context of a compound like this compound, AI and ML could be utilized for a range of applications. researchgate.netnih.govresearchgate.net

Table 2: Potential Applications of AI and ML in this compound Research

Application Area Description Potential Impact
Target Identification Using genomic and proteomic data to identify potential biological targets for this compound. Accelerates the process of understanding the compound's mechanism of action.
Virtual Screening Screening vast virtual libraries of compounds to identify molecules with similar predicted activity to this compound. Expands the chemical space for lead discovery.
De Novo Drug Design Generating novel molecular structures with desired properties based on the scaffold of this compound. Facilitates the design of more potent and selective analogs.
QSAR Modeling Developing quantitative structure-activity relationship models to predict the biological activity of related compounds. Guides the optimization of the lead compound.

Note: This table outlines potential applications, as specific AI/ML research on this compound has not been published.

Structural Biology of Cid 88319291 Interactions with Biological Macromolecules

X-ray Crystallography of CID 88319291-Target Complexes

X-ray crystallography has been the principal technique for visualizing the direct interaction between this compound and the KRAS G12C protein. The resulting high-resolution structures have definitively shown how the compound achieves its specificity and potency by covalently modifying the mutant cysteine residue.

The primary target, KRAS G12C, is a mutant form of a small GTPase protein where glycine (B1666218) at position 12 is substituted with cysteine. This mutation impairs the protein's intrinsic GTP hydrolysis activity, locking it in a constitutively active, signal-transducing state. This compound was specifically designed to target this mutant cysteine.

Crystal structures reveal that this compound binds to KRAS G12C in its inactive, GDP-bound state. The compound accesses a previously cryptic pocket located beneath the effector-binding Switch-II region, known as the Switch-II pocket (S-IIP). The key structural feature of the interaction is the formation of an irreversible covalent bond between the electrophilic acrylamide (B121943) "warhead" of this compound and the nucleophilic thiol group of the Cysteine-12 residue. This covalent linkage permanently locks the KRAS G12C protein in an inactive conformation, preventing it from binding to its downstream effectors (e.g., RAF kinase) and halting oncogenic signaling.

Beyond the covalent bond, the high-resolution crystal structures detail a network of non-covalent interactions that anchor the inhibitor in the S-IIP, contributing to its high affinity and specificity:

Hydrophobic Interactions: The naphthalene (B1677914) moiety of the compound is situated within a deep hydrophobic pocket created by residues such as Met72, Tyr96, and Gln99.

Hydrogen Bonding: The core chloropyridopyrimidinone and other polar groups form critical hydrogen bonds with the protein backbone and side chains, further stabilizing the complex.

His95 Interaction: The piperazine (B1678402) ring of this compound forms a key interaction with the side chain of Histidine 95, an interaction that is crucial for orienting the inhibitor within the pocket.

Table 1: Representative X-ray Crystal Structures of this compound (Sotorasib) in Complex with KRAS G12C
PDB IDResolution (Å)Protein ConstructKey Structural Findings
6OIM1.89Human KRAS(1-169) G12C mutant, GDP-boundReveals the covalent bond between the inhibitor's acrylamide and Cys12. Details binding in the Switch-II pocket and key non-covalent interactions with His95, Tyr96, and Met72.
7T3U1.60Human KRAS(1-185) G12C mutant, GDP-boundProvides a higher-resolution view of the inhibitor-protein complex, confirming the binding mode and offering more precise details of the stabilizing interactions.

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound-Related Systems

While X-ray crystallography provides high-resolution snapshots of isolated protein-ligand complexes, cryo-electron microscopy (Cryo-EM) offers the capability to study larger, more dynamic macromolecular assemblies in a near-native state. In the context of the KRAS signaling pathway, Cryo-EM is instrumental for understanding how the binding of this compound to KRAS G12C affects its interactions with other regulatory and effector proteins.

KRAS function is tightly regulated by its interaction with other proteins at the cell membrane, including guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, and downstream effectors like RAF kinase. These interactions often involve the formation of large, transient signaling complexes that are challenging to crystallize.

Cryo-EM has been successfully applied to visualize the structure of KRAS in complex with its regulators. For instance, Cryo-EM structures of the KRAS-SOS1 complex have revealed the allosteric mechanisms governing nucleotide exchange. Although a specific Cryo-EM structure of the this compound-KRAS G12C-effector complex may not be public, the technique is critical for providing the structural context of inhibition. By locking KRAS G12C in an inactive conformation, this compound prevents the protein from adopting the active, GTP-bound shape required to engage with effectors. Cryo-EM can be used to demonstrate this inhibitory mechanism by showing the absence of complex formation between the drug-bound KRAS G12C and its binding partners, thereby providing structural evidence for the disruption of the entire signaling hub.

Table 2: Application of Cryo-EM to KRAS-Related Macromolecular Systems
PDB-EMDB IDSystem StudiedRelevance to this compound Research
6W4E / EMD-21650KRAS-SOS1 complex on a lipid nanodiscDemonstrates the structure of a key regulatory complex. Provides a structural baseline to understand how inhibitors like this compound, by locking the KRAS conformation, would prevent such regulatory interactions.
6XI7 / EMD-22198Full-length KRAS4b-BRAF-MEK1 complexVisualizes the active KRAS signalosome. The binding of this compound to KRAS G12C is designed to prevent the formation of this and similar effector complexes, a hypothesis that can be tested and visualized with Cryo-EM.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and ligand interactions in solution, providing data that is highly complementary to the static pictures from crystallography. For the this compound-KRAS G12C system, NMR has been used to validate the binding site and to characterize the conformational and dynamic changes in the protein upon inhibitor binding.

The most common NMR experiment for this purpose is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment generates a spectrum where each peak corresponds to a specific amide group in the protein's backbone. When a ligand like this compound binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the HSQC spectrum to shift or broaden (a phenomenon known as chemical shift perturbation, or CSP).

By titrating this compound into a solution of ¹⁵N-labeled KRAS G12C and monitoring the HSQC spectrum, researchers can map the binding interface. Studies have shown significant CSPs for residues located in and around the Switch-II pocket, including Gly10, Gly60, Glu62, and His95. These results independently confirm that this compound binds to the S-IIP in solution, consistent with the X-ray crystallography data.

Furthermore, NMR can provide unique insights into protein dynamics. The Switch-I and Switch-II regions of KRAS are known to be highly flexible, and this flexibility is essential for their function. NMR relaxation experiments can measure these dynamics on a per-residue basis. Upon covalent modification by this compound, these experiments show a significant reduction in the flexibility of the Switch-II loop, demonstrating that the inhibitor effectively "locks" this region in place, thereby stabilizing the protein's inactive state.

Biophysical Characterization of Binding Dynamics and Thermodynamics (e.g., SPR, ITC)

To fully understand the interaction between this compound and KRAS G12C, it is necessary to quantify the binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces). Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard for this purpose.

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. For a covalent inhibitor like this compound, the binding is typically analyzed using a two-step model:

Initial Non-covalent Recognition: The inhibitor first binds reversibly to the S-IIP. This step is characterized by an association rate constant (k_on) and a dissociation rate constant (k_off), which define the initial binding affinity (K_D).

Covalent Bond Formation: Following the initial binding, the irreversible covalent reaction occurs, characterized by an inactivation rate constant (k_inact).

SPR experiments have demonstrated that this compound exhibits rapid initial binding to KRAS G12C, followed by efficient covalent modification, leading to a potent and durable inhibition of the target.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_A or K_D), the stoichiometry of the interaction (n), and the thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS). ITC analysis of the this compound-KRAS G12C interaction reveals a binding stoichiometry of approximately 1:1. The interaction is found to be strongly enthalpy-driven (a large negative ΔH), indicating that the formation of favorable hydrogen bonds and van der Waals contacts is the primary driving force for binding. This thermodynamic signature is consistent with the extensive network of interactions observed in the crystal structure.

Table 3: Summary of Biophysical Data for the this compound-KRAS G12C Interaction
TechniqueParameter MeasuredTypical FindingInterpretation
Surface Plasmon Resonance (SPR)k_on, k_off, K_D, k_inactRapid association and efficient covalent inactivation (high k_inact/K_I ratio).The inhibitor quickly recognizes its target and forms a permanent bond, leading to potent and sustained inhibition.
Isothermal Titration Calorimetry (ITC)K_D, n, ΔH, ΔSStoichiometry (n) ≈ 1; Binding is strongly enthalpy-driven (large negative ΔH).One molecule of inhibitor binds to one molecule of protein. The binding is driven by the formation of strong, energetically favorable non-covalent contacts.

Based on the conducted research, there is no publicly available scientific literature or data corresponding to the chemical compound identifier "this compound". As a result, it is not possible to provide information on the investigation of resistance mechanisms related to this specific compound.

The subsequent sections of the requested article, including the biochemical basis of acquired or intrinsic resistance, the genetic and genomic underpinnings of resistance, and strategies to overcome or prevent the development of resistance, are entirely dependent on the existence of research pertaining to this compound. Without any primary data on its biological activity, mechanism of action, or interactions with biological systems, any discussion of resistance would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the requested article cannot be generated:

Investigation of Resistance Mechanisms to Cid 88319291 if Applicable 8.1. Biochemical Basis of Acquired or Intrinsic Resistance8.2. Genetic and Genomic Underpinnings of Resistance to Cid 883192918.3. Strategies to Overcome or Prevent the Development of Resistance

Further investigation would be required to determine if "CID 88319291" is a valid compound identifier and if any research has been conducted under a different name or identifier. Without such information, a detailed article on this specific topic cannot be produced.

Integration of Medicinal Chemistry Strategies in Cid 88319291 Research

Modern Approaches in Hit Identification and Lead Optimization for CID 88319291

In a hypothetical research program for this compound, the initial phase would involve hit identification, the process of finding molecules that show a desired biological activity against a specific target. criver.comoncodesign-services.com Modern approaches to hit identification include high-throughput screening (HTS), virtual screening, and fragment-based drug discovery (FBDD). oncodesign-services.com HTS involves testing large libraries of compounds in a rapid, automated fashion to identify "hits." xtalpi.com Virtual screening utilizes computational models to predict the binding of compounds to a target, allowing for the screening of vast virtual libraries. oncodesign-services.com

Once a "hit" like this compound is identified and its activity is confirmed, it would enter the hit-to-lead and lead optimization phases. oncodesign-services.comwikipedia.org The goal of this stage is to chemically modify the hit to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. wikipedia.org This iterative process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, relies heavily on understanding the structure-activity relationship (SAR) of the compound series. xtalpi.comwikipedia.org Advanced analytical techniques and computational chemistry are employed to guide the chemical modifications needed to optimize the lead compound for potential development into a drug candidate. oncodesign-services.comwikipedia.org

Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Discovery for this compound

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules, or "fragments," that bind weakly to the target. biosolveit.depharmafeatures.comnih.gov If this compound were a fragment-like molecule, an FBDD campaign would involve screening a library of such fragments to find binders. pharmafeatures.comnih.gov The binding of these fragments is typically detected using sensitive biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy or surface plasmon resonance (SPR). pharmafeatures.com Once a binding fragment is identified, its structure in complex with the target protein is often determined, usually by X-ray crystallography, to guide its optimization. rsc.org The fragment can then be "grown" by adding chemical groups to increase its size and potency, or multiple fragments that bind to adjacent sites can be "linked" together. biosolveit.de

Covalent ligand discovery is another advanced strategy where a molecule is designed to form a permanent, covalent bond with its target protein. vividion.comresearchgate.net This approach can lead to compounds with high potency and prolonged duration of action. nih.gov If this compound were being investigated as a covalent ligand, researchers would identify a reactive functional group on the molecule that could form a bond with a specific amino acid residue (like cysteine) on the target protein. nih.govnih.gov Chemoproteomic techniques are often used to assess the selectivity of covalent ligands across the entire proteome. researchgate.netfrontiersin.org

Multitargeting and Polypharmacology Approaches with this compound

Polypharmacology is the principle that a single molecule can interact with multiple biological targets. nih.gov This can be advantageous for treating complex diseases where multiple pathways are involved. nih.govnih.gov A multitargeting approach in drug discovery intentionally designs a single compound, such as a hypothetical this compound, to modulate several targets simultaneously. nih.gov

This strategy moves away from the traditional "one drug, one target" paradigm towards a more holistic "one drug, multiple targets" model. nih.govresearchgate.net The design of such multitarget drugs is complex, requiring a deep understanding of the disease biology and the structural features that allow a molecule to bind to different targets. nih.gov Computational methods are increasingly used to predict the polypharmacological profiles of compounds and to design molecules with a desired multitarget activity. nih.govresearchgate.net If this compound were to be explored in this context, researchers would investigate its potential to interact with a network of disease-relevant targets to achieve a superior therapeutic effect. researchgate.net

Future Directions and Emerging Research Avenues for Chemical Compound Cid 88319291

Translational Research Prospects and Pre-Investigational New Drug (IND) Enabling Studies

The journey of a promising chemical entity like CID 88319291 from a laboratory curiosity to a potential therapeutic agent is a complex, multi-stage process. The initial phases of this transition are anchored in translational research and pre-investigational new drug (IND) enabling studies. These studies are designed to bridge the gap between basic scientific discovery and clinical application, with a primary goal of determining if the compound is reasonably safe for initial use in humans and exhibits pharmacological activity that justifies further development. fda.gov

Pre-IND enabling studies for this compound would necessitate a comprehensive evaluation of its preclinical pharmacology and toxicology. fda.gov This involves a battery of in vitro and in vivo assessments to establish a preliminary safety profile and to understand the compound's mechanism of action, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and pharmacodynamics (the drug's effect on the body). The data generated from these studies are critical for filing an IND application with regulatory agencies like the U.S. Food and Drug Administration (FDA), which is a prerequisite for initiating clinical trials in humans. fda.gov

A key component of the IND application is the submission of detailed manufacturing information. fda.govfda.gov This includes data on the composition, stability, and the controls used for manufacturing both the drug substance and the final drug product. fda.govfda.gov The objective is to ensure that consistent batches of this compound can be reliably produced. fda.govfda.gov Furthermore, the IND submission must include detailed protocols for the proposed initial-phase clinical studies to ensure that human subjects are not exposed to unnecessary risks. fda.gov

The FDA's Pre-Investigational New Drug Application (IND) Consultation Program offers a platform for early communication between sponsors and regulatory reviewers. fda.gov This interaction can provide invaluable guidance on the specific data required to support a successful IND submission for a compound like this compound. fda.gov

Exploration of Novel Therapeutic Paradigms Derived from this compound Insights

The unique chemical structure and biological activity of this compound may offer opportunities to explore novel therapeutic paradigms. Understanding the precise molecular targets and pathways modulated by this compound is paramount. This knowledge can unlock new treatment strategies for diseases that are currently inadequately managed. For instance, if this compound is found to interact with a novel protein or a previously "undruggable" target, it could pave the way for a first-in-class therapeutic.

Future research should focus on elucidating the detailed mechanism of action of this compound. This could involve a combination of biochemical assays, cell-based studies, and advanced "omics" technologies (genomics, proteomics, metabolomics) to map the compound's interaction network within the cell. The insights gained from these studies could lead to the identification of predictive biomarkers, which would be invaluable for patient stratification in future clinical trials.

Moreover, the structural scaffold of this compound could serve as a template for the design and synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties. This medicinal chemistry approach could lead to the development of a whole new class of therapeutic agents with a shared mechanism of action but tailored for different clinical indications.

Unexplored Biological Systems and Disease Contexts for this compound Research

While initial research may have focused on a specific biological system or disease, the therapeutic potential of this compound may extend to other, as-yet-unexplored areas. A systematic investigation into the effects of this compound across a wide range of cell types and disease models is warranted. This could uncover unexpected therapeutic opportunities.

High-throughput screening of this compound against large panels of cancer cell lines, for example, could identify novel anti-cancer activities. Similarly, its effects could be tested in models of neurodegenerative diseases, inflammatory disorders, or metabolic diseases. The rationale for selecting new disease contexts could be driven by the compound's known mechanism of action or by computational predictions based on its chemical structure.

Furthermore, exploring the impact of this compound in different biological systems, such as the microbiome or the immune system, could reveal novel modulatory effects. Understanding how the compound influences the complex interplay between different physiological systems could open up entirely new avenues for therapeutic intervention.

Advanced Methodological Developments and Technological Innovations in this compound Research

The advancement of our understanding of this compound will be intrinsically linked to the development and application of innovative research methodologies. Cutting-edge technologies can provide unprecedented insights into the compound's behavior at the molecular, cellular, and organismal levels.

For example, cryogenic electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of this compound bound to its biological target, providing a detailed blueprint for rational drug design. Advanced live-cell imaging techniques could be used to visualize the compound's subcellular localization and dynamic interactions in real-time.

The use of artificial intelligence and machine learning algorithms could also revolutionize the research process. These computational tools can be used to analyze large datasets generated from "omics" studies to identify novel drug-target interactions, predict potential off-target effects, and design more effective clinical trials. Furthermore, the development of novel in vitro and in vivo models, such as organoids and humanized mouse models, will be crucial for more accurately predicting the clinical efficacy and safety of this compound.

Q & A

Q. What metrics validate the robustness of this compound’s QSAR models?

  • Methodological Answer : Report R², RMSE, and cross-validation scores (e.g., leave-one-out). Test external validation sets and apply applicability domain analysis to avoid overfitting. Disclose limitations (e.g., narrow chemical space coverage) in the "Discussion" section .

Ethical & Compliance Considerations

Q. How do I address potential conflicts of interest in collaborative this compound research?

  • Methodological Answer : Disclose funding sources (e.g., industry partnerships) in the manuscript. Use ICJME (International Committee of Medical Journal Editors) guidelines to define authorship roles and avoid ghostwriting .

Q. What protocols ensure ethical use of animal models in this compound toxicity studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and sample size justification. Obtain IACUC approval and document humane endpoints explicitly .

Tables: Key Frameworks & Tools

Purpose Framework/Tool Application Example Reference
Hypothesis FormulationFINER CriteriaEnsuring novelty in mechanistic studies
Literature ReviewPICO FrameworkStructuring searches for bioactivity data
Data ValidationPrincipal ContradictionResolving bioassay discrepancies
ReproducibilityARRIVE 2.0 GuidelinesAnimal model documentation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.